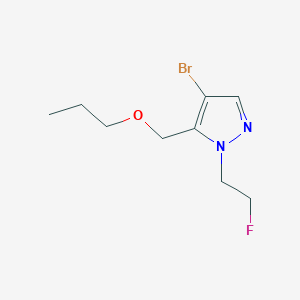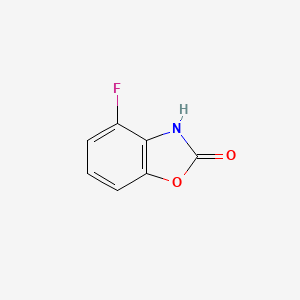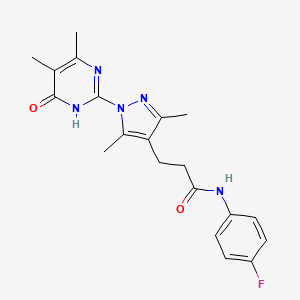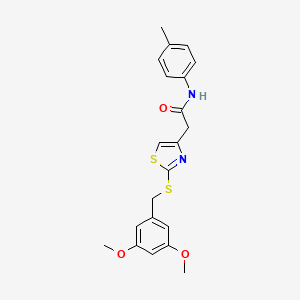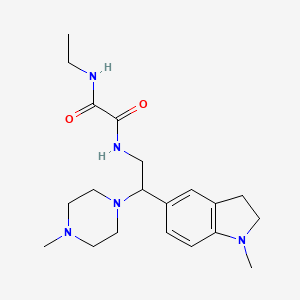![molecular formula C22H16FNO4 B2928206 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-fluorobenzoic acid CAS No. 1341107-91-2](/img/structure/B2928206.png)
4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-fluorobenzoic acid, commonly known as Fmoc-3F, is a widely used compound in the field of biochemistry and biotechnology. It is a derivative of benzoic acid and is used as a protecting group in peptide synthesis. Fmoc-3F has many applications in scientific research, including in the synthesis of peptides, proteins, and other biomolecules.
Scientific Research Applications
1. Fluorescence Studies and Biochemical Applications
- Quinoline derivatives, including those similar to 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-fluorobenzoic acid, are known for their efficiency as fluorophores. These compounds are widely used in biochemistry and medicine for studying various biological systems, particularly DNA fluorophores based on fused aromatic systems containing heteroatoms. The search for new compounds that are more sensitive and selective remains important, making these derivatives promising candidates (Aleksanyan & Hambardzumyan, 2013).
2. Solid Phase Peptide Synthesis
- Derivatives of N,O-Bis-Fmoc (fluoren-9-ylmethoxycarbonyl) are valuable intermediates in the synthesis of peptides with reversibly protected peptide bonds. These compounds play a crucial role in inhibiting interchain association during solid phase peptide synthesis (Johnson, Quibell, Owen, & Sheppard, 1993).
3. Antimicrobial Research
- Some studies involve the synthesis of new compounds starting from isonicotinic acid hydrazide, which are then screened for their antimicrobial activities. These compounds, including those structurally related to this compound, have shown varying degrees of antimicrobial activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
4. Biologically Active Molecule Synthesis
- The structure of this compound and its derivatives are used in the synthesis of new biologically active molecules. These compounds often contain known pharmacophores, which are essential for the development of novel medicinal substances (Holla, Bhat, & Shetty, 2003).
5. Electrochemical Sensors
- A novel electrochemical immunosensor for aflatoxin B1, based on Au nanoparticles-poly 4-aminobenzoic acid supported graphene, demonstrates the potential of related compounds in sensor technology. This sensor exhibits good linearity, reproducibility, selectivity, and stability, which are crucial features for practical applications (Shi et al., 2020).
6. Protection of Hydroxy-Groups in Synthesis
- The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the compound , is used for protecting hydroxy-groups in conjunction with various acid- and base-labile protecting groups. This method is important in the synthesis of complex molecules like oligonucleotides (Gioeli & Chattopadhyaya, 1982).
Safety and Hazards
The safety data sheet for a related compound indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to use this compound only in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Mode of Action
It’s worth noting that compounds with the fluorenylmethyloxycarbonyl (fmoc) group are often used in peptide synthesis . The Fmoc group acts as a protective group for the amino acid during the synthesis process .
Biochemical Pathways
Given its potential role in peptide synthesis, it may be involved in protein-related pathways .
properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO4/c23-19-11-13(21(25)26)9-10-20(19)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRPFIHJWDVLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2928123.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2928124.png)
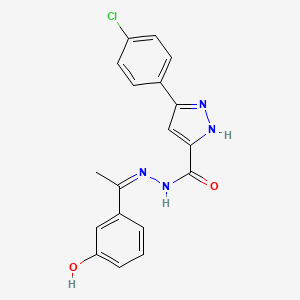
![N-[(3-Chlorophenyl)methyl]-N-[[1-(hydroxymethyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2928126.png)
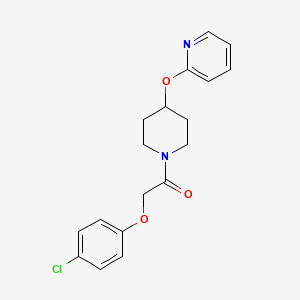
![1-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2928128.png)
![3,4-Dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2928129.png)
